molecular formula C24H16N2O5S B15132971 1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea

1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea

Cat. No.: B15132971
M. Wt: 444.5 g/mol
InChI Key: TVTXYTZGTAXOIF-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea is a chemical compound with the molecular formula C24H16N2O5S and a molecular weight of 444.46 g/mol . This compound is known for its unique structure, which combines a thiourea group with a fluorescein moiety, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea typically involves the reaction of fluorescein-5-isothiocyanate with propargylamine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction mixture is then purified using chromatographic techniques to obtain the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure consistent quality and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea has several scientific research applications, including:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in bioimaging and as a marker for tracking biological processes.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea involves its interaction with specific molecular targets. The fluorescein moiety allows the compound to act as a fluorescent probe, enabling the visualization of biological processes. The thiourea group can interact with various biomolecules, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    1-(Prop-2-yn-1-yl)3-(fluorescein-5-yl)thiourea: Unique due to its combination of a thiourea group and a fluorescein moiety.

    Fluorescein-5-isothiocyanate: Lacks the propargylamine component, making it less versatile in certain applications.

    Propargylamine derivatives: Do not possess the fluorescent properties of fluorescein.

Uniqueness

This compound stands out due to its dual functionality, combining fluorescence with the reactivity of the thiourea group. This makes it particularly useful in applications requiring both properties .

Properties

Molecular Formula

C24H16N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-prop-2-ynylthiourea

InChI

InChI=1S/C24H16N2O5S/c1-2-9-25-23(32)26-13-3-6-17-16(10-13)22(29)31-24(17)18-7-4-14(27)11-20(18)30-21-12-15(28)5-8-19(21)24/h1,3-8,10-12,27-28H,9H2,(H2,25,26,32)

InChI Key

TVTXYTZGTAXOIF-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Origin of Product

United States

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